methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate
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Overview
Description
Indole is a heterocyclic compound that is widely distributed in the natural environment and can be found in a variety of essential natural products and pharmaceuticals . Pyrrolidine is a cyclic amine, and its derivatives are found in many pharmaceuticals and natural products. The compound you mentioned seems to be a complex one that contains both these structures.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Pyrrolidine is a simple cyclic amine with a five-membered ring .Chemical Reactions Analysis
Indole and pyrrolidine moieties can undergo a variety of chemical reactions. For instance, indoles can undergo electrophilic substitution reactions . Pyrrolidines can participate in reactions such as ring-opening or deprotonation depending on the conditions .Scientific Research Applications
Organocatalytic Synthesis and Structural Diversity
Research has shown the utility of related pyrrolidine derivatives in organocatalytic synthesis processes, producing spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity. These derivatives exhibit significant biological activities, making them valuable in medicinal chemistry and diversity-oriented synthesis (Xiao-Hua Chen et al., 2009).
Antimicrobial Activity
Some derivatives, such as methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, have been designed and synthesized, showing promising antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, including Mycobacterium tuberculosis, highlighting their potential as antimicrobial agents (Yahya Nural et al., 2018).
Corrosion Inhibition
3-Amino alkylated indoles, which share structural similarities with the target compound, have been investigated as corrosion inhibitors for mild steel in acidic solutions. These studies reveal the influence of ring size and structure on the inhibition efficiency, showcasing the potential of these compounds in industrial applications (C. Verma et al., 2016).
Photophysical Properties
The photophysical behavior of novel 4-aza-indole derivatives, which are closely related to the compound of interest, has been studied in different solvents. These compounds exhibit reverse solvatochromism and have high quantum yield, suggesting their applicability in bio- or analytical sensors and optoelectronic devices (Ebru Bozkurt & Ş. D. Doğan, 2018).
Antitumor Activity
Nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, have been synthesized and tested in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive cancer. These compounds have shown to reduce cell proliferation and induce apoptotic responses, indicating their potential as antitumor agents (A. Carbone et al., 2013).
Mechanism of Action
Target of Action
Methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate, also known as methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylate, is a derivative of indole . Indole derivatives are known to have a broad spectrum of biological activities and are found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to have various biological effects, suggesting that this compound may also have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate are largely derived from its indole core. Indole derivatives are known to interact with multiple receptors, aiding in the development of new useful derivatives
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may have a broad impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through similar binding interactions.
Dosage Effects in Animal Models
One study showed that a related compound dose-dependently inhibited tumor growth in a mouse model
Metabolic Pathways
Indole is a key component of many natural compounds, including the amino acid tryptophan , suggesting that this compound may be involved in similar metabolic pathways.
Properties
IUPAC Name |
methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-21-16(20)12-8-15(19)18(10-12)7-6-11-9-17-14-5-3-2-4-13(11)14/h2-5,9,12,17H,6-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVJCSWYTDPBQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)CCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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